(2,4-Dimethylphenyl)methanesulfonyl fluoride
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Overview
Description
“(2,4-Dimethylphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2172006-39-0 . It has a molecular weight of 202.25 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11FO2S . The InChI Code is 1S/C9H11FO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a powder . It is shipped with an ice pack to maintain its stability .Scientific Research Applications
Electrophilic Addition and Sulfonylation Reactions
One application involves the electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds, leading to the synthesis of β-fluoroalkyl-methylthioethers. This process demonstrates the compound's utility in creating structurally diverse molecules through addition reactions (Haufe et al., 1988).
Enzyme Inhibition Studies
Methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, illustrating its potential in biochemical research, particularly in studying enzyme mechanisms and inhibitor design (Kitz & Wilson, 1963).
Synthesis of Sulfonyl Fluorides
Research has also focused on the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides using methanedisulfonyl fluoride. This showcases the role of sulfonyl fluorides in facilitating SuFEx "click" chemistry, a valuable tool in synthetic organic chemistry (Tryniszewski et al., 2022).
Fluorination Reactions
The compound has been used in fluorination reactions, where its incorporation into organic molecules significantly impacts the molecules' chemical properties. An example includes the synthesis of fluoroalkyl methyl thioethers by formal addition of methanesulfenyl fluoride to alkenes (Haufe et al., 1992).
Environmental and Biological Applications
Beyond synthetic chemistry, methanesulfonyl fluoride and its derivatives have been studied for their interactions with enzymes, such as the sulfonylation of acetylcholinesterase by methanesulfonates. This process has implications for understanding the biochemical pathways and mechanisms of enzyme inhibition (Greenspan & Wilson, 1970).
Safety and Hazards
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPLWJVIMSMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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